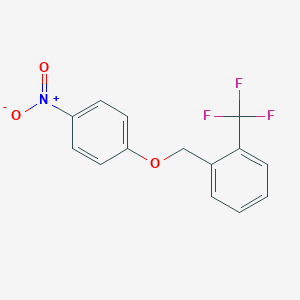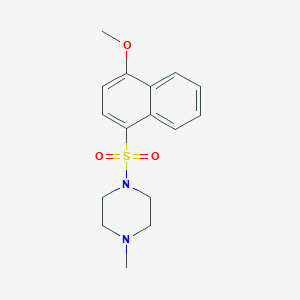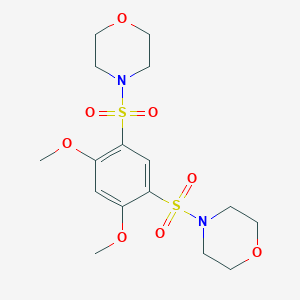
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, also known as NTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The inhibition of PTPs by NTFB has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been used in a wide range of scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been shown to inhibit the growth of cancer cells by targeting specific PTPs that are overexpressed in cancer cells. In immunology, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been used to study the role of PTPs in regulating immune cell function. In neurobiology, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been shown to have neuroprotective effects and has been used to study the role of PTPs in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether involves the inhibition of PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. The specific PTPs that are targeted by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether depend on the cell type and the experimental conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether depend on the specific PTPs that are targeted by the compound. In general, the inhibition of PTPs by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether leads to the activation of cellular signaling pathways that are regulated by PTPs. This activation can result in a wide range of physiological effects, including cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether in lab experiments include its potency as a PTP inhibitor, its specificity for certain PTPs, and its ability to covalently modify the active site of the enzyme. However, there are also limitations to using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, including its potential toxicity and the need for careful experimental design to avoid off-target effects.
Future Directions
There are several future directions for research involving 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether. One direction is to further investigate the specific PTPs that are targeted by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether and their roles in cellular signaling pathways. Another direction is to develop new derivatives of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether that have improved potency and specificity for certain PTPs. Finally, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether could be used in combination with other compounds to develop new therapies for cancer and other diseases that involve dysregulated cellular signaling pathways.
In conclusion, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether is a potent inhibitor of PTPs that has been widely used in scientific research. The compound has a unique mechanism of action and has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis. While there are limitations to using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, its potential for future research and therapeutic applications is promising.
Synthesis Methods
The synthesis of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether involves the reaction of 4-nitrophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether as a yellow crystalline solid with a melting point of 128-130°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
properties
Molecular Formula |
C14H10F3NO3 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-[(4-nitrophenoxy)methyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)13-4-2-1-3-10(13)9-21-12-7-5-11(6-8-12)18(19)20/h1-8H,9H2 |
InChI Key |
HXEUDPQKWKCFRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


